REACTION_SMILES
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[CH2:12]1[CH2:13][O:14][CH2:15][CH2:16][NH:17]1.[F:18][C:19]([c:20]1[cH:21][c:22]([CH:23]=[O:24])[cH:25][cH:26][cH:27]1)([F:28])[F:29].[K:30][C:31]#[N:32].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH2:33].[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([OH:7])(=[O:8])=[O:9])[cH:10][cH:11]1>>[CH2:12]1[CH2:13][O:14][CH2:15][CH2:16][N:17]1[CH:23]([c:22]1[cH:21][c:20]([C:19]([F:18])([F:28])[F:29])[cH:27][cH:26][cH:25]1)[C:31]#[N:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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N#CC(c1cccc(C(F)(F)F)c1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |